2-Chloro-4-(trifluoromethyl)quinazoline
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Overview
Description
2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazoline-based molecules are known for their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, antioxidant, and other activities .
Mode of Action
It is known that quinazoline compounds can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (aox) in vivo to produce quinazolinone .
Result of Action
It is known that n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potential as werner (wrn) helicase inhibitors, indicating potential anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the use of 4-chloro-3-trifluoromethylphenyl isocyanate, which reacts with a suitable precursor under controlled temperature conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are inert towards isocyanates is common to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Similar in structure but lacks the trifluoromethyl group, which can affect its biological activity and reactivity.
2-Trifluoromethylquinazoline: Lacks the chloro group, which can lead to differences in its chemical properties and applications.
Uniqueness
2-Chloro-4-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .
Biological Activity
2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research. This compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinazoline ring, which enhances its lipophilicity and biological activity. Its molecular formula is C₉H₄ClF₃N₂, with a molecular weight of approximately 232.59 g/mol. The unique structural features of this compound make it a promising candidate for drug development, especially as an anticancer agent.
Target Proteins
The primary biological targets for this compound are key kinases involved in cancer progression, notably:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
These receptors play critical roles in tumor growth and angiogenesis. Inhibiting these pathways can lead to reduced tumor proliferation and improved therapeutic outcomes.
Mode of Action
The interaction of this compound with its targets involves:
- Binding Affinity : The chlorine and trifluoromethyl groups enhance binding affinity and metabolic stability.
- Molecular Docking Studies : Insights from docking studies reveal hydrogen bonding and hydrophobic interactions with critical residues in the active sites of EGFR and VEGFR-2, facilitating effective inhibition.
Anticancer Properties
Research indicates that this compound derivatives exhibit potent anticancer activities. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them viable candidates for therapeutic applications.
Compound Name | IC50 (nM) | Target |
---|---|---|
This compound | 36.78 | VEGFR-2 |
Compound 8o | ~7-fold more potent than prototype | EGFR |
The above table highlights the potency of specific derivatives against their respective targets, emphasizing the potential of these compounds in cancer therapy.
Case Studies
- Inhibition Studies : A study demonstrated that quinazoline derivatives, including this compound, showed enhanced inhibitory effects against EGFR and VEGFR-2 compared to standard treatments like vandetanib.
- Hypoxic Conditions : Under hypoxic conditions, compounds derived from this scaffold exhibited increased antiproliferative activity against lung cancer cell lines (A549 and H446), suggesting their effectiveness in challenging tumor microenvironments.
- Molecular Docking Analysis : Detailed docking studies have elucidated how these compounds interact at the molecular level, providing insights into their mechanism of action and guiding further modifications for improved efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazoline derivatives indicates that modifications at various positions can significantly influence biological activity. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 6 | Potential anticancer activity |
4,6-Dichloro-2-(trifluoromethyl)quinazoline | Dichlorination at positions 4 and 6 | Enhanced kinase inhibition |
4-Chloro-7-fluoro-2-(trifluoromethyl)quinazoline | Fluorine substitution at position 7 | Antitumor properties |
The variations in halogen substitutions illustrate how they can impact the pharmacological profiles of these compounds, highlighting the versatility of the quinazoline scaffold in drug design.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFRIWCSWMHOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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